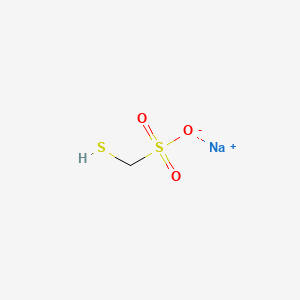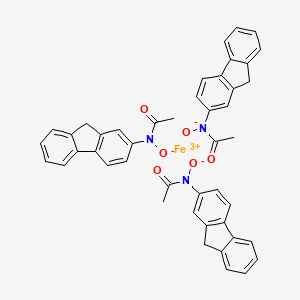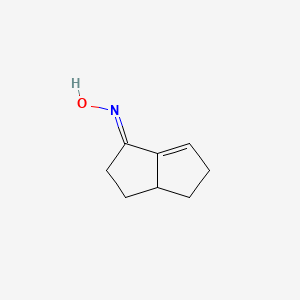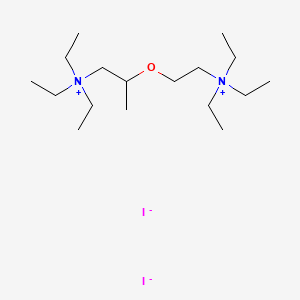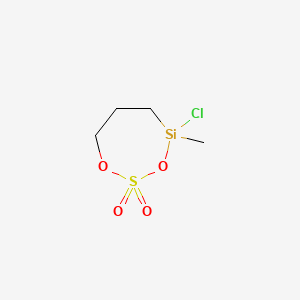![molecular formula C14H13N3O5S B13774761 (E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13774761.png)
(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonylamino group, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the sulfonylamino group and the methoxyphenyl group. Common reagents used in these reactions include pyrimidine derivatives, sulfonyl chlorides, and methoxyphenyl compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
化学反应分析
Types of Reactions
(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Some compounds similar to (E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid include:
- (E)-3-[2-[(4-fluorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid
- (E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets.
属性
分子式 |
C14H13N3O5S |
|---|---|
分子量 |
335.34 g/mol |
IUPAC 名称 |
(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H13N3O5S/c1-22-11-3-5-12(6-4-11)23(20,21)17-14-15-8-10(9-16-14)2-7-13(18)19/h2-9H,1H3,(H,18,19)(H,15,16,17)/b7-2+ |
InChI 键 |
DTPJODPRYIKARU-FARCUNLSSA-N |
手性 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)/C=C/C(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)
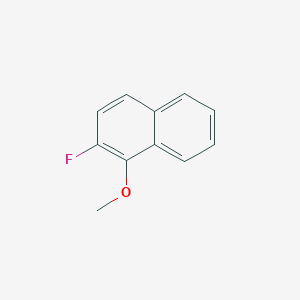
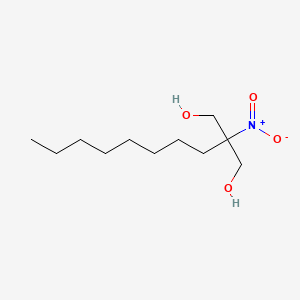

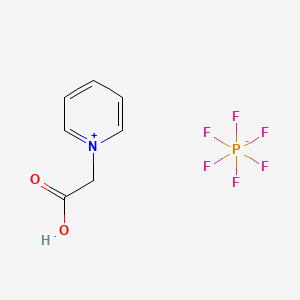
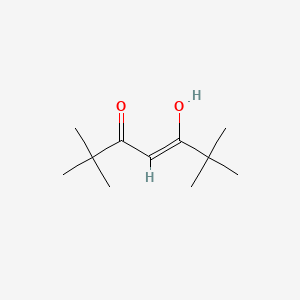
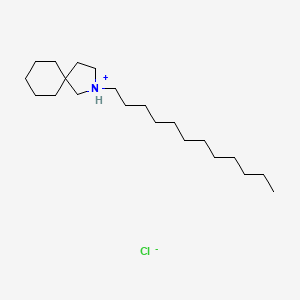
![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)
